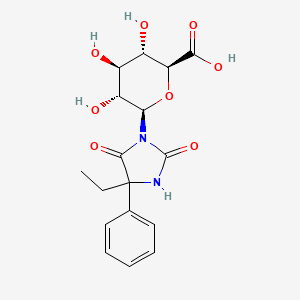

Nirvanol glucuronide

Description

Overview of Phase II Biotransformation Pathways

Biotransformation is a fundamental metabolic process primarily occurring in the liver, designed to modify the chemical structures of both endogenous substances and exogenous compounds (xenobiotics) to facilitate their elimination from the body. This process is broadly categorized into two main phases: Phase I and Phase II uni.luuni.lu. Phase I reactions typically involve the introduction or exposure of polar functional groups (e.g., hydroxyl, amine) into the parent molecule, often catalyzed by enzymes such as the cytochrome P450 (CYP450) system uni.luuni.lufishersci.ca. While these reactions increase polarity, the resulting metabolites may still be active or insufficiently water-soluble for efficient excretion uni.luguidetopharmacology.org.

Phase II biotransformation pathways, also known as conjugation reactions, address this by attaching highly polar, endogenous molecules to the functional groups of Phase I metabolites or, in some cases, directly to the parent drug uni.lufishersci.caguidetopharmacology.org. This process yields larger, more polar metabolites that are generally less lipophilic, often pharmacologically inactive, and more readily excreted uni.luuni.luguidetopharmacology.orgnih.gov. Key Phase II reactions include glucuronidation, sulfation, acetylation, methylation, glutathione (B108866) conjugation, and amino acid conjugation uni.lufishersci.caguidetopharmacology.orgnih.govmetabolomicsworkbench.org. Notably, Phase II reactions are typically faster than Phase I reactions, meaning the rate-limiting step for a compound's biotransformation is often the Phase I reaction nih.gov.

The primary types of Phase II biotransformation reactions are summarized in the table below:

| Reaction Type | Key Enzymes Involved | Outcome |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Increases water solubility, generally inactivates, facilitates excretion nih.govnih.govwikidata.org |

| Sulfation | Sulfotransferases (SULTs) | Increases water solubility, generally inactivates fishersci.caguidetopharmacology.org |

| Acetylation | N-acetyltransferases (NATs) | Can terminate pharmacological activity, may not increase water solubility uni.lufishersci.cametabolomicsworkbench.org |

| Methylation | Methyltransferases (MTs) | Can terminate pharmacological activity, may not increase water solubility uni.lufishersci.cametabolomicsworkbench.org |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Detoxification, can lead to bioactivation in some cases uni.lufishersci.ca |

| Amino Acid Conjugation | Acyl-CoA synthetase, Amino acid N-acyltransferases | Increases water solubility, facilitates urinary excretion uni.luuni.luguidetopharmacology.org |

Significance of Glucuronidation for Xenobiotic Disposition

Glucuronidation is recognized as the most crucial Phase II biotransformation pathway due to its widespread occurrence and critical role in drug metabolism, detoxification, and the elimination of various endogenous and exogenous compounds nih.govnih.govwikidata.org. This process involves the covalent attachment of glucuronic acid, a highly water-soluble sugar derivative, to a substrate molecule nih.govwikidata.org. The enzymes responsible for catalyzing this reaction are the UDP-glucuronosyltransferases (UGTs) nih.govnih.govnih.govwikidata.org.

UGTs are a family of membrane-bound microsomal enzymes predominantly expressed in the liver, but also found in other tissues such as the kidneys, intestines, lungs, and brain nih.govnih.gov. The mechanism of glucuronidation involves the transfer of a glucuronyl moiety from the activated coenzyme, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), to a nucleophilic functional group on the substrate nih.govwikidata.org. Substrates for glucuronidation include compounds possessing hydroxyl (-OH), amine (-NH2), carboxylic acid, sulfhydryl, or nucleophilic carbon functional groups wikidata.org.

The primary objective of glucuronidation is to transform lipophilic (fat-soluble) drugs and xenobiotics into more water-soluble, hydrophilic, and negatively charged glucuronide conjugates uni.luguidetopharmacology.orgnih.govnih.govnih.govwikidata.org. This significant increase in hydrophilicity facilitates their efficient excretion from the body, primarily via urine or bile uni.lunih.govnih.govnih.gov. While glucuronidation is generally considered a detoxification process that reduces the bioactivity or toxicity of compounds, it is important to note that some glucuronide metabolites can retain biological activity or even be pharmacologically active. This pathway is vital for the metabolism of a broad range of clinically important drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and opioid analgesics nih.govwikidata.org.

Contextualization of Nirvanol (B14652) Glucuronide as a Key Metabolite

Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, is a derivative of hydantoin (B18101) that exhibits anticonvulsant properties. It is recognized as a metabolite of the antiepileptic drug mephenytoin (B154092). The metabolism of Nirvanol itself is stereoselective, with the (S)-enantiomer undergoing significantly more hydroxylation than the (R)-enantiomer.

A crucial aspect of Nirvanol's disposition in the body involves its conjugation with glucuronic acid, leading to the formation of Nirvanol glucuronide, specifically identified as 5-ethyl-5-phenylhydantoin-N-glucuronide. This metabolite has been identified as a major urinary metabolite of Nirvanol in both human and canine subjects, highlighting its significance in the elimination pathway of the parent compound.

Structure

3D Structure

Properties

CAS No. |

71562-63-5 |

|---|---|

Molecular Formula |

C17H20N2O8 |

Molecular Weight |

380.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C17H20N2O8/c1-2-17(8-6-4-3-5-7-8)15(25)19(16(26)18-17)13-11(22)9(20)10(21)12(27-13)14(23)24/h3-7,9-13,20-22H,2H2,1H3,(H,18,26)(H,23,24)/t9-,10-,11+,12-,13+,17?/m0/s1 |

InChI Key |

DODGRIDUNRFYLX-BBTLXMMLSA-N |

SMILES |

CCC1(C(=O)N(C(=O)N1)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |

Isomeric SMILES |

CCC1(C(=O)N(C(=O)N1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |

Synonyms |

5-ethyl-5-phenylhydantoin-N-glucuronide 5-ethyl-5-phenylhydantoin-N-glucuronide, (S)-isomer nirvanol glucuronide |

Origin of Product |

United States |

Enzymatic Biotransformation and Formation of Nirvanol Glucuronide

Precursor Compounds and Initial Phase I Metabolism Leading to Nirvanol (B14652)

Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, is primarily recognized as an active metabolite of the anticonvulsant drug mephenytoin (B154092) (3-methyl-5-ethyl-5-phenylhydantoin). nih.govtheses.frmdpi.comeinsteinmed.edudoctorlib.orgnih.gov Specifically, the S-enantiomer of mephenytoin undergoes N-demethylation to yield Nirvanol. researchgate.net

The N-demethylation of mephenytoin to form Nirvanol is largely catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases crucial for drug metabolism. theses.frmdpi.comdoctorlib.orgtandfonline.comnih.gov The CYP2C19 isoform plays a central role in this biotransformation. nih.govdoctorlib.org Studies have indicated that CYP2C19 is the primary enzyme responsible for the N-demethylation of (S)-mephenytoin. researchgate.net

Beyond CYP2C19, other CYP isoforms also contribute to the N-demethylation of (S)-mephenytoin to Nirvanol. Research in human liver microsomes has revealed that CYP2C9 acts as a high-affinity/low-capacity component, while CYP2B6 functions as a low-affinity/high-capacity component in this metabolic pathway. This dual enzymatic involvement highlights the complex nature of Nirvanol formation.

UDP-Glucuronosyltransferases (UGTs) Mediating Glucuronidation

Following its formation, Nirvanol undergoes further biotransformation, primarily through glucuronidation, a major Phase II metabolic pathway. This conjugation reaction is catalyzed by UDP-Glucuronosyltransferases (UGTs). researchgate.net UGTs facilitate the covalent linkage of glucuronic acid to suitable functional groups on xenobiotics or endogenous compounds, thereby increasing their hydrophilicity and promoting their excretion from the body via bile and urine. Nirvanol glucuronide is characterized as an N-glucuronide, indicating that the glucuronic acid moiety is conjugated to a nitrogen atom within the Nirvanol structure.

While glucuronidation is a well-established metabolic route for Nirvanol, the specific human UGT isoforms directly responsible for its N-glucuronidation are not extensively characterized in the available literature. General panels of recombinant human UGT enzymes, including isoforms such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, and UGT2B15, are typically employed in studies to identify enzymes involved in drug glucuronidation. nih.govtheses.fr Prior research has indicated the involvement of multiple UDP-glucuronosyltransferase 1A isoforms in the glucuronidation process related to Nirvanol. However, detailed characterization of individual UGT isoforms' contribution to Nirvanol N-glucuronidation remains to be fully elucidated in published findings.

Specific kinetic parameters, such as Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the enzymatic glucuronidation of Nirvanol by individual human UGT isoforms are not widely reported in the available scientific literature. In general, UGT kinetic studies utilize the Michaelis-Menten equation to determine these parameters, which provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. The intrinsic clearance (Vmax/Km) is also a crucial parameter for understanding the efficiency of a metabolic pathway. The absence of specific data for Nirvanol highlights a potential area for further research in the detailed characterization of its glucuronidation kinetics.

The enzymatic activity of UGTs, including those involved in the formation of this compound, is strictly dependent on the presence of a specific cofactor. This essential cofactor is uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), also referred to as UDP-glucuronic acid. nih.govresearchgate.net UDPGA serves as the glucuronic acid donor, providing the moiety that is transferred to the substrate molecule during the conjugation reaction. The synthesis of UDPGA occurs from UDP-glucose via the cytosolic enzyme UDP-glucose dehydrogenase, and it is subsequently transported into the endoplasmic reticulum where UGTs are located.

Kinetic Parameters of Enzymatic Glucuronidation of Nirvanol

Species-Specific Variations in Glucuronidation Pathways

Glucuronidation pathways exhibit significant interspecies variability, which can impact the metabolism and disposition of drugs and xenobiotics across different animal models and humans. This variability is particularly pronounced for N-glucuronidation reactions. xenotech.comnih.gov

Research indicates that N-glucuronidation rates are often substantially higher in humans compared to many commonly used preclinical species such as rats, mice, dogs, and monkeys. xenotech.comnih.gov A contributing factor to these differences is the absence of a human UGT1A4 homologue gene in rodents. However, the capacity of a species to form N-glucuronides is compound-dependent, and for some specific substrates, N-glucuronidation activity can be greater in certain preclinical species than in humans. solvobiotech.comnih.gov For instance, while human UGT1A4 is a major N-glucuronidating enzyme, the N-glucuronidation of some compounds, like GNE-924, showed higher rates in rat liver microsomes and mouse intestinal microsomes compared to human counterparts. solvobiotech.com

The excretion pattern of N-glucuronides can also vary across species, with some N-glucuronides being excreted in bile in animals, even if they appear absent in urine, complicating direct comparisons. nih.gov

Comparative Analysis of Metabolite Profiles Across Preclinical Models

The prediction of human drug metabolism from preclinical animal models remains a significant challenge due to these marked species differences in enzyme expression and activity, including UGTs. researchgate.netnih.gov While some drugs may exhibit a largely conserved metabolite profile across a range of mammals, others show substantial divergence. nih.gov

For example, studies on the nonnucleoside reverse transcriptase inhibitor rilpivirine (B1684574) demonstrated that its oxidative and glucuronide metabolite profile identified in human liver microsomes was largely conserved across a range of mammals. nih.gov In contrast, for a drug compound developed by LEO, N-glucuronidation in the pyrazole (B372694) moiety resulted in a major metabolite in humans via UGT1A4, but only very small amounts of this N-glucuronide were observed in other species. researchgate.net Similarly, for the mTOR inhibitor Compound 1, N-glucuronidation showed strong species selectivity in vitro, with rat, dog, and human favoring N2-glucuronidation, while monkey favored N1-glucuronide formation. nih.gov

These variations highlight that no single animal model consistently mimics human glucuronidation patterns for all compounds. The dog, for instance, has been suggested as an animal model that more closely represents humans for the glucuronidation of certain compounds like resveratrol (B1683913), based on enzyme kinetic profiles and conjugation sites. nih.gov For diclofenac, glucuronidation rates varied significantly across species, with mouse liver microsomes showing the highest maximum reaction rate (Vmax) followed by human, dog, monkey, and rat. mdpi.com

Illustrative Data on Species Differences in Glucuronidation Rates (Examples for Various Compounds)

| Compound (Example) | Glucuronidation Site/Type | Key Observations in Species Comparison | Relevant UGTs (Human) | Source |

| Rilpivirine | Glucuronide conjugates | Metabolite profile largely conserved across mammals. | UGT1A4, UGT1A1 | nih.gov |

| LEO Compound | N-glucuronide (pyrazole) | Major metabolite in humans; very small amounts in other species. | UGT1A4 | researchgate.net |

| GNE-924 | N-glucuronide | Rat liver microsomes: ~30-fold higher rate than human. Mouse intestinal microsomes: >1000-fold higher rate than human. | UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT1A10 | solvobiotech.com |

| Ezetimibe | O-glucuronide | Intestinal Vmax: Monkey > Rat > Mouse > Human > Dog. | UGT1A1, UGT1A3, UGT1A4 | |

| Diclofenac | Acyl glucuronide | Liver Vmax: Mouse > Human > Dog > Monkey > Rat. | UGT2B7 | mdpi.com |

| Compound 1 (mTOR inh.) | N-glucuronide (pyrazole) | Rat, Dog, Human favor N2-glucuronidation; Monkey favors N1-glucuronide. | UGT1A9, UGT1A1 | nih.gov |

| Resveratrol | O-glucuronides | Rodents primarily conjugate at position 3; Human/Dog also at 4'. Dog most closely represents human. | UGT1A1, UGT1A9 | nih.gov |

| Cannabidiol | Glucuronide | Excreted in substantial concentration in human urine; unusual glucoside conjugates in dog. | Not specified | nih.gov |

| DSP-0565 | Glucuronide | Detected in excreta of rats and dogs as primary metabolites. | Not specified | researchgate.net |

This table illustrates the diverse nature of species differences in glucuronidation, emphasizing the need for careful consideration and compound-specific evaluation when extrapolating preclinical data to humans.

Metabolic Disposition and Elimination of Nirvanol Glucuronide

Enterohepatic Recirculation of Glucuronides

While urinary excretion is a primary elimination route for glucuronides, many compounds, including certain drugs and endogenous substances, also undergo enterohepatic recirculation (EHR) elifesciences.orgresearchgate.netwikipedia.org. EHR is a process where substances, often in their glucuronidated form, are excreted from the liver into the bile, released into the small intestine, subsequently deconjugated by intestinal microbiota, and then reabsorbed into the systemic circulation elifesciences.orgresearchgate.netwikipedia.orgnih.govresearchgate.net. This recycling mechanism can significantly prolong the systemic exposure and apparent half-life of a compound and its active metabolites nih.govelifesciences.orgresearchgate.net.

The liver plays a central role in forming glucuronides, which are then transported into the bile via efflux transporters like Multidrug Resistance-associated Protein 2 (MRP2) nih.govelifesciences.orgresearchgate.netdoi.org. Once in the intestinal lumen, these glucuronides become substrates for bacterial enzymes researchgate.netnih.gov.

Mechanisms of Glucuronide Hydrolysis by Gut Microbiota Beta-Glucuronidase Activity

A critical step in enterohepatic recirculation is the hydrolysis of glucuronide conjugates by enzymes produced by the gut microbiota, specifically beta-glucuronidases (GUS) researchgate.netnih.govdoi.orgnih.govtsu.edumdpi.comfrontiersin.orgnih.govresearchgate.net. These gut microbial β-glucuronidases (gmGUS) cleave the glycosidic bond that links the glucuronic acid to the aglycone, effectively reversing the glucuronidation process nih.govfrontiersin.orgnih.gov. The released glucuronic acid can then be utilized by bacteria as a carbon source nih.govresearchgate.net.

Studies on various glucuronides demonstrate that gmGUS activity is influenced by factors such as feces collection time, buffer conditions, and significant inter-individual and species variations tsu.edu. For instance, fresh fecal samples tend to exhibit higher hydrolysis activities, and sonication during enzyme preparation can increase total protein yield and hydrolysis activity tsu.edu. The optimal pH for gmGUS activity also varies depending on the species tsu.edu.

Impact of Microbial Deconjugation on Systemic Exposure of Aglycone

The deconjugation of glucuronides by gmGUS in the gut leads to the regeneration of the parent aglycone nih.govnih.govmdpi.comfrontiersin.orgnih.govresearchgate.net. This reactivation allows the now less polar aglycone to be reabsorbed from the intestine back into the portal circulation and subsequently into the systemic circulation researchgate.netnih.govresearchgate.net. This reabsorption directly impacts the systemic exposure of the aglycone, potentially prolonging its presence in the body and influencing its pharmacological or toxicological effects nih.govelifesciences.orgresearchgate.netnih.govmdpi.comfrontiersin.orgnih.govresearchgate.net.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation

Chromatography is a cornerstone for isolating Nirvanol (B14652) glucuronide from complex biological samples, enabling accurate quantification and further structural analysis. Various chromatographic techniques have been adapted and optimized for this purpose.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry, has been a valuable tool for the analysis of Nirvanol and its metabolites. However, due to the non-volatile and thermally labile nature of Nirvanol glucuronide, direct analysis by GC is not feasible. Instead, an indirect quantitative method has been developed.

A notable quantitative gas-liquid chromatography (GLC) assay for this compound involves a specific chemical conversion process prior to analysis. chromatographyonline.comnih.gov In this method, the N-glucuronide is subjected to alkaline hydrolysis (pH 12-13), which cleaves the molecule to form 2-ethyl-2-phenylhydantoic acid (EPHA). chromatographyonline.comnih.gov This intermediate is then quantitatively cyclized back to 5-ethyl-5-phenylhydantoin (Nirvanol). chromatographyonline.comnih.gov The resulting Nirvanol is then amenable to GC analysis. This approach, while indirect, allows for the quantification of the original glucuronide metabolite based on the conversion efficiency. chromatographyonline.com It has been successfully applied to determine this compound as a major urinary metabolite in dogs. chromatographyonline.comnih.gov

For the GC analysis of the parent compound, Nirvanol, and other metabolites, derivatization is often employed to improve volatility and chromatographic peak shape. escholarship.orgdss.go.th While specific GC-MS methods for the intact this compound are not prevalent due to its properties, GC-MS has been instrumental in identifying other mephenytoin (B154092) metabolites in human urine after derivatization, highlighting its potential in broader metabolic profiling.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more direct and widely used technique for the analysis of polar conjugates like this compound. It circumvents the need for the extensive derivatization or chemical conversion required for GC.

Reversed-phase HPLC is the most common modality for the separation of Nirvanol and its metabolites. scispace.com The separation is typically achieved on C18 columns, which are well-suited for retaining and resolving such compounds from biological matrices. nih.gov The mobile phases generally consist of an aqueous buffer (often acidic) and an organic modifier like acetonitrile (B52724) or methanol. scispace.comnih.gov For instance, a gradient elution with acetonitrile/methanol (50:50) and a buffer has been used effectively. nih.gov

A key advantage of HPLC is its ability to separate the parent drug from its various metabolites, including the glucuronide conjugate, in a single run. A method for the simultaneous quantification of mephenytoin, 4'-hydroxymephenytoin, and Nirvanol in human urine has been developed using an Aquasil C18 column. nih.gov While this method involved a β-glucuronidase treatment to cleave conjugates, it demonstrates the utility of HPLC for resolving these structurally related compounds. nih.govsigmaaldrich.comnih.gov For direct analysis of the glucuronide, the hydrophilic nature of the conjugate means it will typically elute earlier than its aglycone from a reversed-phase column. scispace.com

The table below summarizes typical HPLC conditions used for the analysis of Nirvanol and related compounds, which can be adapted for this compound.

| Parameter | Description | Reference |

| Column | Thermo Electron Aquasil C18, 100 x 3 mm, 5 µm | nih.gov |

| Mobile Phase | Gradient with acetonitrile/methanol (50:50) and buffer | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Sample Preparation | Dilution and enzymatic hydrolysis (for total metabolite quantification) | nih.govsigmaaldrich.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically sub-2 µm). This technique is particularly advantageous for high-throughput analysis, such as in drug metabolism studies. sigmaaldrich.com

For the analysis of glucuronide metabolites, UHPLC coupled with mass spectrometry (UHPLC-MS/MS) is the state-of-the-art approach. scispace.comowlstonemedical.com The enhanced separation efficiency of UHPLC can effectively resolve isomeric glucuronides and separate them from interfering matrix components, which is often a challenge in biological samples. scispace.com A Titan™ C18 1.9 µm UHPLC column has been successfully used for the analysis of various drug metabolites, including glucuronides, demonstrating the capability of this technology. sigmaaldrich.comcerilliant.com The mobile phases are similar to those used in HPLC, typically consisting of acidified water and an organic solvent to ensure good peak shape and ionization efficiency for subsequent mass spectrometric detection. scispace.com

Mass Spectrometry for Detection and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the sensitive detection and unambiguous structural identification of drug metabolites. Its coupling with liquid chromatography provides a powerful platform for analyzing complex mixtures.

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (MS/MS) is the gold standard for the quantitative analysis of drug metabolites in biological fluids due to its exceptional selectivity and sensitivity. scispace.com In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for accurate quantification even at very low concentrations. nih.gov

LC-MS/MS methods have been developed for the quantification of Nirvanol and its phase I metabolites in urine. nih.govsigmaaldrich.com These methods typically employ a triple quadrupole mass spectrometer and utilize negative electrospray ionization (ESI) for detection, as glucuronides are readily deprotonated. nih.gov The fragmentation of the glucuronide conjugate typically involves the neutral loss of the glucuronic acid moiety (176 Da), leading to the formation of the aglycone (Nirvanol) ion. This characteristic fragmentation pattern is highly diagnostic for glucuronide conjugates. asm.org

The following table outlines a representative LC-MS/MS method for related compounds, which serves as a basis for a this compound assay.

| Parameter | Description | Reference |

| Mass Spectrometer | Triple-stage quadrupole (TSQ) | nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |

| Analysis Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Precursor Ion | [M-H]⁻ of this compound | scispace.com |

| Product Ion(s) | Fragment ions, including the aglycone | scispace.com |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. mdpi.com This capability is crucial for confirming the elemental composition of an unknown metabolite and distinguishing it from other compounds with the same nominal mass. owlstonemedical.commdpi.com

In the context of this compound, HRMS can be used to confirm its molecular formula (C₁₇H₂₀N₂O₈). The accurate mass measurement of the precursor ion and its fragment ions adds a high degree of confidence to its identification. sciex.comnih.gov For example, UHPLC coupled to a TOF mass analyzer has been used for the detection of various drug metabolites in urine, showcasing the power of this approach for comprehensive metabolite screening. sigmaaldrich.comcerilliant.com Furthermore, advanced fragmentation techniques available on some HRMS instruments can provide detailed structural information, helping to pinpoint the exact site of glucuronidation on the Nirvanol molecule. sciex.com The use of HRMS is particularly valuable in metabolite identification studies where authentic standards are not available. tandfonline.com

The combination of UHPLC with HRMS offers a powerful platform for both the quantification and the definitive structural elucidation of this compound, facilitating a deeper understanding of its metabolic fate. owlstonemedical.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unequivocal structural elucidation of metabolites like this compound. scielo.br While techniques like mass spectrometry (MS) provide valuable information on molecular weight and fragmentation, NMR offers a detailed map of the molecule's carbon-hydrogen framework, confirming the precise location of the glucuronic acid moiety on the Nirvanol structure and establishing the stereochemistry of the glycosidic bond. scielo.brnih.gov

The definitive identification of the major urinary metabolite of Nirvanol (5-ethyl-5-phenylhydantoin or EPH) in dogs as 1-deoxy-1-[(5S)-5-ethyl-5-phenylhydantoin-3-yl]-β-D-glucopyranuronate, an N-glucuronide, relied on a combination of analytical techniques, with NMR being crucial for confirming the connectivity. nih.gov The structure was identified as the N-glucuronide, where the glucuronic acid is attached to the nitrogen atom at position 3 of the hydantoin (B18101) ring. nih.gov

A complete structural assignment using NMR involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments:

¹H NMR: The 1D proton NMR spectrum provides initial, critical information. It reveals the number of different proton environments, their chemical shifts, signal integrations (proportional to the number of protons), and coupling constants (J-values), which give information about adjacent protons. For this compound, the anomeric proton of the glucuronic acid moiety is a key diagnostic signal, typically appearing as a doublet in a distinct region of the spectrum (around 5-6 ppm). nih.gov The coupling constant of this anomeric proton helps to determine the stereochemistry of the glycosidic linkage (α vs. β).

¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms in the molecule. The chemical shift of the anomeric carbon, along with the other carbons of the glucuronic acid and Nirvanol moieties, provides further confirmation of the structure.

2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are essential for assembling the complete molecular puzzle.

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton correlations within individual spin systems, such as the protons within the ethyl group, the phenyl ring, and the glucuronic acid ring. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most critical experiment for this specific structural problem. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. The key correlation for this compound would be between the anomeric proton (H-1') of the glucuronic acid and the carbon atom (C-3) of the hydantoin ring, definitively proving the N-glucuronide linkage. Other HMBC correlations would confirm the rest of the molecular framework. scielo.br

The following table illustrates the type of data obtained from NMR experiments that would be used for the structural assignment of this compound.

| NMR Experiment | Purpose for this compound Structural Elucidation | Key Expected Observation |

| ¹H NMR | Determine proton environments and stereochemistry of the glycosidic bond. | A doublet signal for the anomeric proton (H-1') with a specific coupling constant indicating a β-configuration. |

| ¹³C NMR | Determine the number and type of carbon atoms. | Chemical shifts consistent with a hydantoin structure and a glucuronic acid moiety. |

| COSY/TOCSY | Map proton-proton connectivities within the same spin system. | Correlations between protons on the glucuronic acid ring; correlations within the ethyl group. |

| HSQC | Correlate directly attached protons and carbons. | Assignment of all protonated carbons in the Nirvanol and glucuronide parts of the molecule. |

| HMBC | Establish long-range (2-3 bond) proton-carbon connectivities. | A cross-peak between the anomeric proton (H-1') and the hydantoin nitrogen-linked carbon (C-3), confirming the N-glucoside linkage. |

Method Validation for Bioanalytical Quantification in Biological Matrices

The quantitative determination of this compound in biological matrices such as plasma, urine, or serum is essential for pharmacokinetic studies. nih.gov Developing a robust and reliable bioanalytical method requires a thorough validation process to ensure the accuracy, precision, and reproducibility of the data. europa.eufda.gov The validation process adheres to guidelines set by regulatory agencies and establishes the performance characteristics of the method. europa.eu

For a metabolite like this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique due to its high selectivity and sensitivity, which is necessary for detecting low concentrations in complex biological fluids. nih.govresearchgate.nettypeset.io A quantitative gas chromatography (GC) assay has also been developed, though it requires a chemical conversion step prior to analysis. nih.gov

A full bioanalytical method validation for this compound would encompass the following key parameters:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components, including the parent drug (Nirvanol), other metabolites, and endogenous matrix components. europa.eu | Response from interfering components should be <20% of the analyte response at the Lower Limit of Quantification (LLOQ) and <5% of the Internal Standard (IS) response. europa.eu |

| Calibration Curve | A minimum of six non-zero concentration standards are used to plot the instrument response versus analyte concentration. The relationship is typically fitted with a linear regression model. nih.gov | Correlation coefficient (r²) ≥ 0.99. Each standard should be within ±15% of its nominal value (±20% for LLOQ). |

| Accuracy & Precision | Accuracy refers to the closeness of measured values to the nominal concentration. Precision measures the closeness of repeated measurements (repeatability and intermediate precision). Assessed using Quality Control (QC) samples at multiple concentrations (low, mid, high). nih.gov | Mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). Precision (CV%) should not exceed 15% (20% for LLOQ). europa.eu |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. europa.eu | Analyte signal should be at least 5 times the signal of a blank sample. Accuracy and precision must meet the acceptance criteria (80-120% and ≤20% CV, respectively). europa.eu |

| Matrix Effect | The suppression or enhancement of ionization of the analyte caused by co-eluting components from the biological matrix. europa.eu | The coefficient of variation (CV) of the IS-normalized matrix factor calculated from at least six different lots of matrix should be ≤15%. |

| Recovery | The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a post-extraction spiked sample. | Recovery should be consistent and reproducible, though it does not need to be 100%. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. fda.gov | Mean concentration of stability samples should be within ±15% of the nominal concentration. |

Stability Assessment of this compound in Samples

Stability assessment is a critical component of method validation, particularly for glucuronide conjugates, which can be susceptible to degradation. researchgate.netnih.gov The stability of this compound must be systematically evaluated to ensure that the measured concentration in a sample reflects the true concentration at the time of collection. 182.160.97 This involves subjecting QC samples to various conditions that mimic sample handling and storage.

Research has shown that Nirvanol N-glucuronide exhibits specific stability characteristics. It is notably resistant to cleavage by β-glucuronidase and hot acid treatment. nih.gov However, it is labile under alkaline conditions (pH 12-13), where it readily degrades to form 2-ethyl-2-phenylhydantoic acid (EPHA). nih.gov This specific instability can be exploited for quantitative analysis but also highlights a critical factor to control during sample collection, processing, and storage.

The stability evaluation for this compound must include the following experiments:

| Stability Test | Purpose | Typical Conditions |

| Freeze-Thaw Stability | To assess analyte stability after repeated freezing and thawing cycles. | QC samples are frozen (e.g., -20°C or -80°C) and thawed at room temperature for at least three cycles before analysis. |

| Short-Term (Bench-Top) Stability | To determine stability at room temperature for a duration that reflects sample processing time. | QC samples are kept at room temperature for a specified period (e.g., 4-24 hours) before analysis. |

| Long-Term Stability | To define the maximum permissible storage duration for study samples. | QC samples are stored at the intended storage temperature (e.g., -80°C) and tested at various time points (e.g., 1, 3, 6 months). |

| Post-Preparative (Autosampler) Stability | To ensure the analyte is stable in the processed extract until injection into the analytical instrument. | Processed QC samples are stored in the autosampler (e.g., 4°C) for the expected duration of an analytical run. |

| Stock Solution Stability | To verify the stability of the analyte in the solvent used to prepare calibration standards and QC samples. | Solutions are stored at specified temperatures (e.g., refrigerated and room temperature) and evaluated over time. |

A crucial aspect for potentially unstable metabolites like this compound is the evaluation of back-conversion to the parent drug during sample processing or analysis, which could lead to inaccurate quantification of both the metabolite and the parent drug. europa.eueuropa.eu Given its known lability in alkaline conditions, maintaining the pH of biological samples (e.g., through buffering) may be a necessary stabilization strategy. typeset.ionih.gov

In Vitro and Non Human in Vivo Research Models

Isolated Enzyme Systems and Recombinant UGTs

Isolated enzyme systems, particularly recombinant UGTs, are instrumental in identifying the specific UGT isoforms responsible for glucuronidation. UGTs are a family of membrane-bound microsomal enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to various substrates, including drugs and endogenous compounds. eur.nlcriver.com This conjugation reaction typically enhances the compound's water solubility, aiding its elimination from the body. criver.com

Nirvanol (B14652) is known to undergo N-glucuronidation, a pathway reported for cyclic amide compounds, where N-glucuronides are often stable and major metabolites. researchgate.net While specific kinetic data (e.g., Km, Vmax) for the formation of Nirvanol glucuronide by individual recombinant UGT isoforms are not extensively documented in the available literature, the general approach involves incubating the compound with various cDNA-expressed UGT isoforms. criver.comnih.gov Common human UGT isoforms expressed in recombinant systems, such as Sf9 insect cells, for drug metabolism studies include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B10, UGT2B15, and UGT2B17. bioivt.com Studies on other compounds show that UGT2B7 and UGT1A9 are frequently involved in the glucuronidation of various drugs. mdpi.comnih.govnih.gov

Subcellular Fractions (Microsomes, Cytosol) from Various Tissues

Subcellular fractions, such as microsomes and cytosol, are widely used in vitro models to study drug metabolism. Microsomes, derived from the endoplasmic reticulum of cells, contain a rich array of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) drug-metabolizing enzymes. mdpi.commdpi.com The addition of exogenous cofactors, such as UDPGA for UGTs, is essential to sustain their catalytic activity in these systems. mdpi.com

Liver Microsomal Studies

Liver microsomes are a primary in vitro system for investigating drug metabolism due to the liver's central role in biotransformation. mdpi.com Studies have shown that Nirvanol (5-ethyl-5-phenylhydantoin) was identified in the plasma of dogs after administration, suggesting hepatic metabolism and potential glucuronidation in this non-human species. annualreviews.org Human liver microsomes (HLM) are routinely employed for assessing metabolic stability, identifying metabolites, and evaluating enzyme inhibition. mdpi.com While specific kinetic parameters for this compound formation in liver microsomes are not detailed in the provided sources, liver microsomes from various species (e.g., human, rat, monkey, dog, mouse) exhibit significant glucuronidation activities for many compounds. mdpi.com For instance, the glucuronidation rates in liver microsomes are generally higher than those in intestinal and kidney microsomes for various substrates. mdpi.comuef.fi

Intestinal and Kidney Microsomal Systems

Beyond the liver, the intestine and kidneys also play significant roles in drug metabolism, including glucuronidation. Intestinal metabolism is particularly important for the oral bioavailability of compounds that undergo direct conjugation. uef.fi Studies using intestinal microsomes, such as those from Beagle dogs, have demonstrated glucuronidation activity, with some compounds being glucuronidated at comparable rates in both small intestine and liver microsomes. uef.fi

Isolated Cell Systems

Isolated cell systems offer a more complex in vitro environment than subcellular fractions, retaining cellular structures and some regulatory mechanisms.

Hepatocytes (Primary, Cryopreserved)

Hepatocytes, particularly primary human hepatocytes (PHH), are considered a gold standard for in vitro drug metabolism studies as they maintain many of the metabolic functions observed in vivo. researchgate.net Nirvanol has been utilized in in vitro studies employing suspended human hepatocytes. smolecule.com These cells are valuable for evaluating metabolic stability and identifying metabolites. researchgate.net N-glucuronidation, including that of cyclic amides, has been successfully investigated in hepatocytes from various species, such as human, rat, and monkey, for other compounds like pioglitazone. researchgate.net Cryopreserved hepatocytes are also widely used, though enzyme activities can vary compared to fresh hepatocytes. researchgate.net

Genetically Engineered Cell Lines Expressing Specific UGTs or Transporters

Genetically engineered cell lines are increasingly employed in drug discovery and metabolism research, offering consistent and controllable systems for studying specific enzymes or transporters. biocompare.combirac.nic.in These cell lines can be engineered to express specific UGT isoforms or drug transporters, allowing for targeted investigations into the role of individual enzymes in the metabolism of compounds like Nirvanol. For instance, recombinant UGTs expressed in Sf9 insect cells are a prime example of such genetically engineered systems used to characterize the activity of individual UGT isoforms. bioivt.com While the general utility of these cell lines for high-throughput screening and detailed mechanistic studies is well-established, specific research detailing the use of genetically engineered cell lines (beyond recombinant UGT expression systems) for the study of this compound formation or transport is not explicitly detailed in the provided information. biocompare.combirac.nic.inplos.orgnih.gov

Animal Models in Preclinical Biotransformation Studies

Animal models are indispensable in preclinical biotransformation studies to assess how a compound is metabolized in a living system before human trials. These studies help identify major metabolic pathways, potential reactive metabolites, and the enzymes responsible for their formation. However, significant interspecies variability in drug metabolism, particularly in glucuronidation, necessitates careful comparative analysis across different animal species researchgate.netnih.gov. This variability can be pronounced, especially for N-glucuronidation, where rates in humans are often higher than in many animal models, largely due to the activity of UGT1A4 and UGT2B10 nih.govhelsinki.fi.

Canine Models of this compound Metabolism

Canine models, particularly dogs, are frequently utilized in preclinical biotransformation studies due to their physiological similarities to humans in certain metabolic processes. While specific detailed research findings focusing solely on the metabolism of this compound in canine models are not extensively documented in current literature, general principles of glucuronidation in dogs provide valuable insights. Dogs exhibit glucuronidation patterns that, for some compounds, closely resemble those observed in humans. For instance, in studies of resveratrol (B1683913) glucuronidation, dog liver microsomes showed enzyme kinetic profiles for the formation of resveratrol-3-O-glucuronide (R3G) and resveratrol-4'-O-glucuronide (R4'G) that were more akin to human microsomes compared to rodent models nih.gov. Both human and dog liver microsomes conjugated approximately 65% of applied resveratrol, which significantly reduced to 10% with a tenfold increase in substrate concentration nih.gov. Furthermore, both human and dog livers glucuronidated resveratrol at position 4' in addition to position 3 (R3G:R4'G ratio = 5:1), unlike rodent models which primarily conjugated at position 3 nih.gov.

However, species-specific differences in N-glucuronidation can still exist. For example, in the N-glucuronidation of a potent mTOR inhibitor (Compound 1), all three N-glucuronide metabolites (N1, N2 of the pyrazole (B372694) moiety, and primary amine) were detected in liver microsomes of rats, dogs, and humans nih.gov. This suggests that canine models can effectively form N-glucuronide conjugates, similar to humans, for certain compounds. Conversely, N-glucuronidation rates for compounds like medetomidine (B1201911) were observed to be relatively low in dog liver microsomes compared to human liver microsomes helsinki.fi. These findings underscore the importance of considering the specific chemical structure and the UGT isoforms involved when extrapolating glucuronidation data from canine models to humans.

Table 1: Comparative Glucuronidation Patterns in Canine Models (Illustrative Examples)

| Compound Example | Glucuronidation Site(s) Observed in Dogs | Similarity to Human Glucuronidation | Reference |

| Resveratrol | Position 3 and 4' | High (similar to human) | nih.gov |

| mTOR Inhibitor | N1, N2, Primary Amine | High (all three N-glucuronides detected) | nih.gov |

| Medetomidine | N-glucuronidation | Low rate compared to human | helsinki.fi |

Rodent Models for Comparative Metabolism

Rodent models, including mice and rats, are extensively used in preclinical biotransformation studies due to their ease of handling, genetic manipulability, and established protocols. However, significant interspecies differences in glucuronidation, particularly N-glucuronidation, are frequently observed between rodents and humans, which can impact the direct translatability of findings for compounds like this compound.

In the context of resveratrol glucuronidation, rodent microsomes (mouse and rat) conjugated approximately 90% of the applied resveratrol, independently of substrate concentration, a contrast to human and dog microsomes nih.gov. Furthermore, mouse and rat liver microsomes almost exclusively conjugated resveratrol at position 3, unlike human and dog livers which also glucuronidated at position 4' nih.gov. The enzyme kinetic profiles also differed, with R3G and R4'G formation in mouse and rat microsomes exhibiting auto-activation kinetics, whereas human and dog microsomes showed Michaelis-Menten kinetics for R4'G and substrate inhibition for R3G nih.gov.

For N-glucuronidation, studies on a potent mTOR inhibitor (Compound 1) showed extensive N-glucuronidation in bile duct-cannulated rats, with N-glucuronides detected at N1, N2, and the primary amine positions of the pyrazole moiety in rat liver microsomes nih.gov. However, for medetomidine, N-glucuronidation rates in rat and mouse liver microsomes were found to be considerably lower compared to human liver microsomes helsinki.fi. Comparative studies of cytochrome P450 (CYP)-mediated metabolism, which often precedes or influences glucuronidation, have also indicated that rats can display the most divergent CYP activity patterns compared to humans, while mice show a profile that more closely resembles humans among the tested species researchgate.net. These findings highlight the need for careful consideration of species-specific metabolic pathways when using rodent models to predict the biotransformation of N-glucuronides.

Table 2: Comparative Glucuronidation Patterns in Rodent Models (Illustrative Examples)

| Compound Example | Glucuronidation Site(s) Observed in Rodents | Kinetic Profile | Rate Compared to Human | Reference |

| Resveratrol | Primarily Position 3 | Auto-activation kinetics | Different | nih.gov |

| mTOR Inhibitor | N1, N2, Primary Amine | (Not specified for rodents) | Extensive N-glucuronidation | nih.gov |

| Medetomidine | N-glucuronidation | (Not specified) | Low rate | helsinki.fi |

Non-Human Primate Models for Extrapolation

Non-human primate (NHP) models are considered the most physiologically and genetically similar to humans, making them valuable for extrapolating preclinical biotransformation data to humans, especially for complex metabolic pathways. However, even within NHPs, species-specific differences in glucuronidation can exist, which are crucial for accurate predictions for compounds like this compound.

In the N-glucuronidation of a potent mTOR inhibitor (Compound 1), all three N-glucuronide metabolites were detected in human, rat, and dog liver microsomes, but primary amine glucuronidation was not detected in cynomolgus monkeys nih.gov. Furthermore, N1- and N2-glucuronidation showed strong species selectivity, with rat, dog, and human favoring N2-glucuronidation, while monkeys favored N1-glucuronide formation nih.gov. The formation of the M1 glucuronide in monkey liver microsomes also followed sigmoidal kinetics, a unique characteristic among the species studied for this compound nih.gov. This suggests that monkeys might not always be the optimal animal model for N-glucuronidation of all UGT1A9 or UGT1A1 substrates in humans nih.gov.

Similarly, for medetomidine, N-glucuronidation rates in monkey liver microsomes were found to be relatively low compared to human liver microsomes helsinki.fi. Despite their close evolutionary relationship, differences in specific UGT enzyme activities and substrate specificities can lead to distinct metabolic profiles in NHPs compared to humans researchgate.netnih.gov. Therefore, while NHPs offer significant advantages for extrapolation due to their genetic and physiological similarities, careful comparative studies are essential to identify and understand any metabolic divergences relevant to the specific compound under investigation.

Table 3: Comparative Glucuronidation Patterns in Non-Human Primate Models (Illustrative Examples)

| Compound Example | Glucuronidation Site(s) Observed in NHPs | Kinetic Profile | Rate/Pattern Compared to Human | Reference |

| mTOR Inhibitor | N1 (favored), N2 (Primary amine glucuronidation not detected) | Sigmoidal kinetics for M1 | Distinct differences | nih.gov |

| Medetomidine | N-glucuronidation | (Not specified) | Low rate | helsinki.fi |

Biochemical and Biological Significance of Glucuronidation Non Clinical Contexts

Role in Detoxification and Elimination of Xenobiotics

Glucuronidation is a critical detoxification mechanism, enabling the body to remove various unwanted substances, including drugs, environmental toxins, and other xenobiotics nih.govguidetopharmacology.org. The conjugation with glucuronic acid renders these compounds more water-soluble, which is essential for their efficient excretion via urine or bile nih.govguidetopharmacology.orgnih.gov. For instance, glucuronidation serves as a primary elimination pathway for numerous compounds, including certain drugs and environmental pollutants nih.govguidetopharmacology.org. While Nirvanol (B14652) itself is a metabolite of mephenytoin (B154092), its subsequent glucuronidation contributes to its detoxification and elimination from the system cenmed.comnih.gov. N-glucuronidation, specifically, has been reported for cyclic amide compounds like nirvanol, with the resulting N-glucuronides often being major and stable metabolites wikidata.org.

Potential for Glucuronide Reactivity (excluding toxicity profiles)

While glucuronidation is generally viewed as a detoxification process, certain glucuronide conjugates, particularly acyl glucuronides, possess the potential for chemical reactivity wikipedia.org. Acyl glucuronides, formed from carboxylic acid substrates, are known to be electrophilic metabolites capable of undergoing three primary reactions: intramolecular rearrangement, hydrolysis, and intermolecular reactions with proteins. These intermolecular reactions can lead to the formation of covalent drug-protein adducts. Although the covalent modification of endogenous macromolecules by acyl glucuronides is well-documented in in vitro experiments, the biological consequences of such reactivity are still an area of active investigation. Proteins such as serum albumin, dipeptidyl peptidase IV, tubulin, and UGTs have been shown to be covalently modified by acyl glucuronides in vitro.

Influence on Bioavailability of Precursor Compounds

The process of glucuronidation significantly influences the bioavailability of precursor compounds, especially those administered orally nih.gov. This is largely due to extensive first-pass metabolism occurring in the intestine and liver nih.gov. Studies have indicated that intestinal glucuronidation metabolism can exert a greater impact on oral bioavailability than hepatic glucuronidation for certain compounds. For example, the low oral bioavailability of compounds like raloxifene (B1678788) (only 2%) is attributed to extensive glucuronidation, particularly in the intestine by UGT1A1, UGT1A8, UGT1A9, and UGT1A10 enzymes.

Furthermore, enterohepatic recirculation is a phenomenon where glucuronide conjugates, after being excreted into the bile, can be deconjugated back to their parent compounds by bacterial β-glucuronidase enzymes in the gut nih.gov. This deconjugation can lead to the reabsorption of the liberated parent compound, thereby prolonging its systemic exposure and affecting its apparent plasma half-life nih.gov.

Modulation of Endogenous Biochemical Pathways (e.g., UGT inhibition studies with N-3-benzyl nirvanol analogs)

The modulation of endogenous biochemical pathways can occur through various mechanisms, including the inhibition of drug-metabolizing enzymes. While the prompt specifically mentions "UGT inhibition studies with N-3-benzyl nirvanol analogs," current research primarily highlights the role of N-3-benzyl nirvanol analogs as potent and selective inhibitors of cytochrome P450 2C19 (CYP2C19), rather than UGTs.

CYP2C19 is a key enzyme in Phase I metabolism, responsible for metabolizing a wide array of both xenobiotics and endogenous substances. Inhibition of CYP2C19 by compounds like (+)-N-3-benzyl-nirvanol can significantly impact the metabolism of its substrates, leading to altered concentrations of endogenous compounds or co-administered drugs. For example, (+)-N-3-benzyl-nirvanol has been identified as a highly potent and selective competitive inhibitor of recombinant CYP2C19, with a K(i) value of 250 nM. Its antipode, (-)-N-3-benzyl-phenobarbital, also demonstrates potent CYP2C19 inhibition with a K(i) value of 79 nM. These compounds have proven useful as selective probes for CYP2C19 activity in drug metabolism studies.

The inhibition of CYP enzymes, such as CYP2C19, can lead to clinically significant drug-drug interactions by altering the metabolic clearance of victim drugs. This modulation of xenobiotic-metabolizing enzymes can indirectly affect endogenous biochemical pathways that rely on these enzymes for the metabolism of their own substrates.

Table 1: Inhibition Potency of N-3-benzyl Analogs on CYP2C19

| Compound | Enzyme Target | Inhibition Type | K(i) (nM) | Selectivity (vs. other CYPs) |

| (+)-N-3-benzyl-nirvanol | CYP2C19 | Competitive | 250 | High |

| (-)-N-3-benzyl-phenobarbital | CYP2C19 | Competitive | 79 | High |

Note: Data extracted from in vitro studies using recombinant human CYP2C19.

Chemical Synthesis and Derivatization of Nirvanol Glucuronide

Synthetic Routes for N-Glucuronides

N-Glucuronides are typically formed by the conjugation of glucuronic acid with an amine moiety present in the aglycone. Various chemical and enzymatic strategies have been developed to achieve this transformation. helsinki.fi

Direct glycosylation is a primary chemical approach for synthesizing glucuronides. The Koenigs-Knorr reaction, a widely employed method, involves coupling an aglycone with a glycosyl donor, such as methyl acetobromo-α-D-glucuronate, often in the presence of silver salts. helsinki.fi Modifications of the Koenigs-Knorr reaction have been adapted for the production of N-glucuronides. helsinki.fi For instance, N-glucuronide standards can be synthesized by directly coupling secondary amines with either glucuronic acid or methyl tetra-O-acetyl-beta-D-glucopyranuronate. nih.gov However, direct glycosylation methods can sometimes lead to variable yields and the formation of by-products, including α-anomers and ortho esters, alongside the desired β-D-glucuronide. helsinki.finih.gov

Late-stage chemical synthesis has become a prevalent strategy for preparing Phase II metabolites, including glucuronides. This approach is particularly valuable when the target metabolite structure is complex or requires specific modifications. cphi-online.com These methods often involve a two-step process: an initial screening phase to identify optimal chemical conditions for the glucuronidation of the parent compound, followed by a scale-up of the most effective reaction to produce the desired quantities of the glucuronide. cphi-online.com Key to successful late-stage synthesis, especially for sensitive N-glucuronides, are mild deprotection conditions. hyphadiscovery.com

In addition to purely chemical routes, enzymatic methods, often referred to as biocatalytic or enzyme-assisted syntheses, are increasingly utilized. These involve the use of enzymes like UDP-glucuronosyltransferases (UGTs) and can be carried out using various enzyme preparations such as liver microsomes or recombinant human UGTs. helsinki.fihyphadiscovery.com A significant advantage of UGT-catalyzed synthesis is the selective formation of β-anomers. helsinki.fi Microbial biotransformation is another powerful tool, sometimes used in conjunction with chemical methods, capable of producing various types of glucuronides, including N-glucuronides. hyphadiscovery.comhyphadiscovery.com

Direct Glycosylation Methods

Challenges in Chemical Synthesis of Glucuronides

The chemical synthesis of glucuronides presents several inherent challenges due to the unique chemical properties of glucuronic acid and the sensitivity of the glucuronide bond. A major difficulty arises from the electron-withdrawing C-5 carboxylic group of glucuronic acid, which decreases the reactivity at the anomeric position, making glycoside-bond formation challenging. nih.gov

Other significant challenges include:

Optimization of Coupling Conditions: Identifying the precise conditions for coupling the activated glucuronide moiety with the substrate is crucial. symeres.com

Deprotection Strategies: The subsequent removal of protecting groups must be mild enough to prevent degradation or rearrangement of the sensitive glucuronide linkage. hyphadiscovery.comsymeres.com

Purity and Separation: Achieving high purity of the final glucuronide product often requires careful and elaborate chromatography. symeres.com

Stereoselectivity: Chemical synthesis can sometimes lead to a mixture of stereoisomers (e.g., α-anomers) and other by-products like ortho esters, necessitating complex separation procedures. helsinki.finih.gov

Metabolite Stability: N-glucuronides, in particular, can exhibit stability issues, which can complicate their synthesis and subsequent analysis. hyphadiscovery.comhyphadiscovery.com Some glucuronides are known to hydrolyze back to the parent drug under physiological conditions. bioagilytix.com

Multiple Glucuronidation Sites: If the aglycone possesses multiple sites susceptible to glucuronidation, chemical synthesis may yield a mixture of mono- and polyglucuronides unless specific protection strategies are employed for unwanted sites. helsinki.fi

Synthesis of Stereoisomers and Labeled Analogs

Nirvanol (B14652) itself exists as stereoisomers, specifically (S)- and (R)-enantiomers. wikipedia.orgnih.gov The metabolism of mephenytoin (B154092), which yields Nirvanol, is stereoselective, with the (S)-enantiomer undergoing more significant hydroxylation. wikipedia.org Similarly, the formation of Nirvanol N-glucuronide from (S)-5-ethyl-5-phenylhydantoin has been identified, indicating stereoselectivity in the glucuronidation pathway. The synthesis of specific stereoisomers of glucuronides can be particularly challenging, often resulting in low yields due to the formation of by-products. nih.gov

Isotopically labeled glucuronides are invaluable tools in drug metabolism research, aiding in studies of absorption, distribution, metabolism, and excretion (ADME). These analogs, such as those labeled with 13C or deuterium, allow for precise tracking and quantification using mass spectrometric or NMR spectroscopic detection methods. rsc.org For Nirvanol, a deuterated analog, D5-Nirvanol, is available, which can be used to synthesize labeled Nirvanol glucuronide for research purposes. hpc-standards.ushpc-standards.com

Use of Synthesized Glucuronides as Reference Standards in Research

Synthesized glucuronides, including this compound, serve as critical reference standards in various areas of research, particularly in pharmacology, toxicology, and biopharmaceutical studies. helsinki.finih.gov Their availability is essential for:

Analytical Studies: They are used as authentic standards for the qualitative and quantitative analysis of metabolites in biological samples, such as plasma and urine. nih.gov

Metabolite Identification and Quantification: Synthetic standards enable the definitive identification and accurate quantification of drug metabolites, which is crucial for understanding drug disposition and potential drug-drug interactions. nih.govhyphadiscovery.comhyphadiscovery.com

Overcoming Isolation Challenges: While small amounts of glucuronide conjugates can be isolated from biological fluids, this process is often laborious and yields insufficient quantities for comprehensive research. helsinki.fihyphadiscovery.com Chemical synthesis provides a more practical and scalable route to obtain these compounds. hyphadiscovery.com

NMR Spectroscopy: Synthesized glucuronides are used as reference compounds for structure elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the exact point of glucuronidation. hyphadiscovery.combioagilytix.com

Future Research Directions and Methodological Advances

Elucidation of Additional UGTs and Regulatory Mechanisms Involved

The formation of Nirvanol (B14652) glucuronide occurs through the action of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the conjugation of glucuronic acid to the Nirvanol molecule. nih.gov While the N-glucuronidation of hydantoin (B18101) compounds is known, the specific UGT isoforms responsible for the glucuronidation of Nirvanol are not fully characterized. Research on analogous compounds, such as phenytoin, and other drugs undergoing N-glucuronidation implicates several UGTs, including members of the UGT1A and UGT2B subfamilies. ijmspr.ineinsteinmed.educriver.com Specifically, UGT1A1, UGT1A4, UGT1A9, and UGT2B15 have been identified as key enzymes in the glucuronidation of various substrates, including those with hydantoin structures. criver.comnih.gov

Future research must focus on pinpointing the specific UGTs that preferentially metabolize Nirvanol. This can be achieved through in vitro screening assays using a panel of recombinant human UGT enzymes.

Furthermore, the regulatory mechanisms governing the expression and activity of these UGTs are intricate and not fully understood. researchgate.net Transcription factors and nuclear receptors such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Hepatocyte Nuclear Factors (e.g., HNF1α, HNF4α) are known to regulate UGT gene expression. criver.comnih.govfrontiersin.org The expression of these enzymes is also subject to developmental changes, with activity increasing significantly during childhood and adolescence. frontiersin.org

Targeted research should investigate how these regulatory pathways specifically impact the UGTs involved in Nirvanol glucuronidation. This includes studying the effects of genetic polymorphisms, co-administered drugs, and endogenous substances on the expression and function of these enzymes, which could explain the observed variability in drug response. nih.govresearchgate.net

Table 1: UGT Isoforms Potentially Involved in Nirvanol Glucuronidation and Their Regulation This table is based on data from related compounds and general UGT functions, highlighting areas for future specific research on Nirvanol.

| UGT Isoform | Potential Role in N-Glucuronidation | Known Regulators | Key Research Question for Nirvanol |

|---|---|---|---|

| UGT1A1 | Glucuronidation of phenolic compounds and some amines. criver.comnih.gov | PXR, CAR, AhR | What is the relative contribution of UGT1A1 to Nirvanol glucuronide formation? |

| UGT1A4 | Major enzyme for N-glucuronidation of amines. criver.com | PXR, CAR | Is UGT1A4 the primary enzyme responsible for Nirvanol N-glucuronidation in humans? |

| UGT1A9 | Metabolizes phenols and some drugs. nih.gov | HNF1α, HNF4α | Does UGT1A9 contribute significantly to the overall clearance of Nirvanol via glucuronidation? |

| UGT2B7 | Broad substrate specificity, including many drugs. criver.com | PXR | What is the role of UGT2B7, especially in potential drug-drug interactions involving Nirvanol? |

| UGT2B15 | Involved in steroid and drug metabolism. nih.gov | Androgen Receptor (AR) | Could sex-based differences in Nirvanol metabolism be linked to UGT2B15 activity? |

Development of Advanced In Vitro-In Vivo Extrapolation Models for Glucuronide Disposition (excluding clinical predictions)

Predicting the in vivo disposition of glucuronide metabolites from in vitro data is notoriously challenging. sci-hub.stnih.gov Standard in vitro systems, such as human liver microsomes, often underestimate in vivo clearance via glucuronidation. nih.goveurekaselect.com This discrepancy arises from several factors, including the "latency" of UGT enzymes, where their active site is located within the lumen of the endoplasmic reticulum, restricting access for the UDPGA co-substrate. eurekaselect.commdpi.com In vitro assays often require detergents or other activating agents to reveal maximal enzyme activity, which complicates direct extrapolation to the in vivo state. sci-hub.steurekaselect.com

Future efforts must focus on developing more sophisticated in vitro-in vivo extrapolation (IVIVE) models. Key areas of development include:

Refining In Vitro Systems: Moving beyond microsomes to more integrated systems like primary human hepatocytes, which retain the cellular architecture including transporter proteins, may provide more physiologically relevant data. nih.goveurekaselect.com

Incorporating Transporter Kinetics: The disposition of the formed this compound is not solely dependent on its formation rate but also on its transport into and out of the cell and its subsequent excretion into bile or urine. Efflux transporters play a crucial role in this process. Future IVIVE models must incorporate kinetic data for these transporters. nih.gov

Advanced Computational Modeling: Physiologically based pharmacokinetic (PBPK) modeling offers a powerful framework for integrating in vitro data with physiological parameters to simulate the disposition of a drug and its metabolites. sci-hub.stmdpi.comnih.gov Developing robust PBPK models for Nirvanol and its glucuronide will allow for a more mechanistic understanding of its disposition by simulating processes in the gut, liver, and kidney. mdpi.com These models can help bridge the gap between in vitro findings and in vivo reality without making direct clinical predictions.

Investigation of Inter-Individual and Species Variability in Glucuronidation Capacity

Significant variability in drug response is a hallmark of many medications, and the metabolic pathway of Nirvanol is no exception. This variability can be attributed to both differences between species and differences among human individuals.

Species Variability: Preclinical animal models are essential for drug development, but significant species differences in UGT expression and activity can complicate the extrapolation of data to humans. For N-glucuronidation, activity is often much higher in humans than in common preclinical species like rats, mice, and dogs. researchgate.netmdpi.com This is partly due to the fact that rodents lack a direct homolog for UGT1A4, a key human enzyme for N-glucuronidation. einsteinmed.edu Research has shown marked species differences in the metabolism of hydantoins. researchgate.net Therefore, future studies should include a comparative analysis of Nirvanol glucuronidation across a range of species, using intestinal and liver microsomes, to build a comprehensive understanding of these differences. mdpi.com

Inter-Individual Variability: In humans, the capacity for glucuronidation varies widely due to a combination of factors:

Genetic Polymorphisms: The genes encoding UGT enzymes are highly polymorphic. nih.gov Variants in UGT1A1 (e.g., UGT1A1*28) and UGT2B17 (e.g., copy number variations) are known to alter enzyme activity and have clinical consequences for other drugs. frontiersin.orgevotec.com

Age and Sex: UGT expression and activity are influenced by age, with lower capacity in neonates and potential alterations throughout life. nih.govfrontiersin.org Sex-dependent differences have also been reported for certain UGTs, such as UGT2B15. nih.gov

Future research should focus on phenotype-genotype association studies within human populations to identify specific UGT variants that impact Nirvanol glucuronidation rates. Investigating these sources of variability is crucial for understanding the spectrum of metabolic capacities in the population.

Exploration of Novel Analytical Techniques for Enhanced Metabolite Characterization

The precise characterization of drug metabolites is fundamental to understanding their biological fate. Traditional mass spectrometry techniques like collision-induced dissociation (CID) can be challenging for labile molecules like glucuronides, as the fragmentation often results in the preferential loss of the glucuronic acid moiety, providing limited structural information about the aglycone or the exact site of conjugation. thermofisher.com

The development and application of novel analytical techniques are essential for overcoming these limitations. A particularly promising advancement is Electron Activated Dissociation (EAD) . sciex.comtechnologynetworks.combioanalysis-zone.comsciex.comnih.gov EAD is a "softer" fragmentation technique that preserves labile bonds and generates a richer fragmentation spectrum. bioanalysis-zone.comnih.gov This allows for more confident structural elucidation, including the precise localization of the glucuronide conjugate on the Nirvanol molecule. technologynetworks.comsciex.com

Other advanced techniques that warrant further exploration for this compound analysis include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap MS provide high mass accuracy, which improves confidence in elemental composition and metabolite identification. thermofisher.commdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Continued optimization of LC-MS/MS methods offers high sensitivity and selectivity for quantifying glucuronides directly in complex biological matrices like plasma and urine. researchgate.netnih.gov

Chemical Isotope Labeling: This strategy involves derivatizing metabolites with isotopic tags, which facilitates their detection and differentiation from background noise in complex samples, enabling comprehensive profiling of glucuronide conjugates. acs.org

Immunoassays: The development of specific antibodies could lead to high-throughput screening methods, such as a direct competitive chemiluminescent ELISA, for rapid detection of hydantoin metabolites. rsc.org

Table 2: Comparison of Analytical Techniques for Glucuronide Characterization

| Technique | Principle | Advantage for this compound | Limitation |

|---|---|---|---|

| LC-MS/MS (CID) | Separation followed by fragmentation via collision with inert gas. mdpi.com | High sensitivity and selectivity; well-established. researchgate.net | Preferential loss of glucuronide moiety, limited structural information. thermofisher.com |

| HRMS (e.g., Orbitrap) | High-resolution mass analysis for accurate mass measurement. thermofisher.com | High confidence in formula determination of the metabolite. | Fragmentation may still be limited by CID. |

| LC-MS/MS (EAD) | Fragmentation via interaction with low-energy electrons. sciex.com | Preserves labile bonds, provides richer fragmentation for precise structural elucidation. bioanalysis-zone.comnih.gov | Newer technology, less widely available. |

| Chemical Isotope Labeling | Derivatization with light and heavy isotope tags. acs.org | Comprehensive profiling and confident identification in complex matrices. | Requires derivatization step which can add complexity. |

Design of Targeted Research on Glucuronide Hydrolysis and its Biochemical Consequences in Specific Non-Human Biological Compartments

While this compound was reported to be resistant to hydrolysis by β-glucuronidase in one study, this may depend on the specific enzyme source and conditions. frontiersin.org The vast enzymatic diversity of the gut microbiome suggests that some bacterial species may indeed be capable of this hydrolysis. frontiersin.orgresearchgate.net A newer concept of "hepatoenteric recycling" has also been proposed, where glucuronidation occurs in the intestine and recycling of the glucuronide happens in the liver, reversing the traditional roles of these organs. nih.gov

Targeted research is needed to explore the hydrolysis of this compound and its consequences in non-human biological systems. Proposed research designs include:

Screening of Gut Microbial β-Glucuronidases: Incubating synthetic this compound with a diverse panel of purified bacterial β-glucuronidase enzymes or with fecal preparations from different animal species (e.g., rat, dog, monkey) to identify which, if any, are capable of its hydrolysis. researchgate.net

In Situ Intestinal Perfusion Studies in Animal Models: Using a rat intestinal perfusion model to directly assess the extent of this compound hydrolysis and subsequent reabsorption of Nirvanol within the intestinal lumen. This can help quantify the contribution of the gut microbiota to its disposition.

Investigating Hepatoenteric Recycling: Utilizing animal models with cannulated bile ducts to differentiate between traditional enterohepatic recirculation and the newly proposed hepatoenteric recycling mechanism for Nirvanol and its glucuronide. nih.gov This would involve administering this compound directly into the portal vein or intestine and monitoring its appearance in bile and plasma.

Understanding these hydrolytic and recycling pathways is essential for accurately interpreting pharmacokinetic data from preclinical species and for building more comprehensive PBPK models.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Nirvanol glucuronide in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting glucuronides due to its high sensitivity and specificity. For this compound, sample preparation should include enzymatic hydrolysis (if measuring free vs. conjugated forms) and solid-phase extraction to remove matrix interferences. Method validation must assess linearity, precision, and limits of detection/quantification, as demonstrated in ethyl glucuronide studies . Internal standards (e.g., deuterated analogs) are critical for correcting matrix effects .

Q. Which enzymes are primarily responsible for Nirvanol glucuronidation, and how can their activity be assayed?

- Methodological Answer : UDP-glucuronosyltransferases (UGTs), particularly isoforms like UGT1A1 and UGT2B7, are key mediators of glucuronidation. In vitro assays using human liver microsomes or recombinant UGTs can quantify enzymatic activity. Protocols involve incubating Nirvanol with uridine diphosphate glucuronic acid (UDPGA) and measuring product formation via LC-MS/MS. Phenobarbital-induced rat liver models, as used in p-nitrophenyl glucuronide studies, may also elucidate enzyme kinetics .

Q. What physiological factors influence this compound levels in vivo?

- Methodological Answer : Hepatic function, age, and gut microbiota composition significantly impact glucuronidation. For example, neonatal studies show underdeveloped UGT activity in immature livers, leading to reduced conjugation . Similarly, gut microbiota metabolites like p-cresol can competitively inhibit UGTs, altering this compound kinetics. Experimental designs should control for these variables using animal models or stratified human cohorts .

Advanced Research Questions